3-(2-Aminopyridin-3-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminopyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLWTYTSGRYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673595 | |
| Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-78-8 | |
| Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Aminopyridin 3 Yl Propan 1 Ol
Established Synthetic Pathways to 3-(2-Aminopyridin-3-yl)propan-1-ol
The traditional synthesis of this compound often involves multi-step reaction sequences, leveraging readily available precursors. These pathways are characterized by the strategic introduction of the amino and hydroxyl functionalities onto the pyridine (B92270) scaffold.
Multi-step Reaction Sequences and Precursor Utilization
A common approach to synthesizing pyridine derivatives involves multi-step processes. savemyexams.comsavemyexams.com For instance, the synthesis can commence with a functionalized pyridine, such as a halogenated or nitrated pyridine, which then undergoes a series of transformations to introduce the desired side chains.
One potential precursor is 3-bromopyridine (B30812). Alkylation strategies using 3-bromopyridine and 1,3-propanediol (B51772) in the presence of a base like potassium carbonate can be employed to construct the carbon skeleton. Another key intermediate is 2-aminopyridine (B139424), which is often used as a starting material due to its binucleophilic nature. beilstein-journals.org The synthesis of 2-aminopyridine itself can be achieved through methods like the Chichibabin reaction, where pyridine reacts with sodamide. abertay.ac.uk
Furthermore, nicotinamide (B372718) can serve as a starting material, undergoing a Hofmann degradation reaction to produce 3-aminopyridine. google.com The subsequent steps would then involve the introduction of the 3-hydroxypropyl side chain.
A plausible multi-step pathway could involve the following general steps:
Functionalization of the Pyridine Ring: Starting with a simple pyridine derivative, a nitro group can be introduced, which can later be reduced to an amino group.
Side-Chain Introduction: A carbon-carbon bond-forming reaction, such as a Suzuki or Sonogashira coupling, can be used to attach the three-carbon side chain to the pyridine ring. beilstein-journals.orgnih.gov
Functional Group Interconversion: The terminal functional group on the side chain would then be converted to a hydroxyl group, for example, through the reduction of a corresponding carboxylic acid or ester.
Role of Nucleophilic Substitution and Coupling Reactions in its Formation
Nucleophilic substitution and cross-coupling reactions are pivotal in the synthesis of this compound and its analogs.
Nucleophilic Substitution: Nucleophilic substitution reactions are frequently employed to introduce substituents onto the pyridine ring. For example, the fluorine atom in 3-fluoro-2-nitropyridine (B1302947) can be displaced by various amines. researchgate.net Similarly, the reaction of 3-halogenopyridines with potassium amide can yield aminopyridines. abertay.ac.uk In the context of building the side chain, a nucleophilic attack by a suitable carbon nucleophile on a pyridine derivative bearing a leaving group at the 3-position could be a key step.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. beilstein-journals.orgnih.govresearchgate.net For instance, a Suzuki coupling between a brominated aminopyridine and a suitable boronic acid derivative containing the propanol (B110389) side chain could be a viable route. nih.gov Copper-mediated coupling reactions, like the Ullmann condensation, also offer an alternative for C-N bond formation. acs.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, temperature, and reaction time. researchgate.net For instance, in palladium-catalyzed coupling reactions, the selection of the appropriate ligand can significantly impact the reaction's efficiency. acs.org
To enhance yields, strategies such as using an excess of one reagent, removing byproducts, or employing a continuous flow system can be implemented. researchgate.net Continuous flow synthesis, in particular, offers advantages in terms of improved heat and mass transfer, leading to better reaction control and potentially higher yields. researchgate.net
Novel Approaches and Retrosynthetic Analyses for this compound
Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods.
Development of Green Chemistry Principles in its Synthesis
Catalytic Methodologies in the Synthesis of this compound
Catalysis plays a central role in modern organic synthesis, offering efficient and selective routes to complex molecules.
Metal-Catalyzed Reactions: As mentioned earlier, palladium and copper catalysts are extensively used in cross-coupling reactions to construct the carbon framework and introduce the amino group. beilstein-journals.orgacs.org Manganese-based catalysts are also emerging as effective tools for reactions like the borrowing hydrogen methodology, which could potentially be applied to the synthesis of related structures. acs.org
Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for the enantioselective synthesis of chiral molecules. rsc.org While not directly reported for this compound, this methodology could be adapted to produce enantiomerically pure analogs, which is often crucial for pharmaceutical applications.
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and environmentally friendly approach to the synthesis of chiral alcohols. For instance, the reduction of a corresponding ketone precursor using a specific enzyme could yield the desired (R)- or (S)-enantiomer of this compound.
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of this compound presents significant challenges in terms of chemo- and regioselectivity, primarily revolving around the selective reduction of the nitro group in the presence of the pyridine ring and the primary alcohol.
The reduction of a nitropyridine to an aminopyridine is a well-established transformation, with various reagents available. mdpi.comsci-hub.se However, the pyridine ring itself can be susceptible to reduction under certain catalytic hydrogenation conditions, leading to the formation of piperidine (B6355638) derivatives. researchgate.net Therefore, the choice of catalyst and reaction conditions is paramount to ensure the selective reduction of the nitro group while preserving the aromaticity of the pyridine ring.
Catalytic hydrogenation using palladium on carbon (Pd/C) with a suitable hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, is a frequently employed method for the selective reduction of nitro groups in heterocyclic systems. mdpi.comsci-hub.se This method is often preferred due to its mild conditions and high selectivity. For instance, the reduction of a nitro group on a pyridine ring has been successfully achieved using ammonium formate and Pd/C. mdpi.com Other catalytic systems, such as those employing platinum oxide (PtO2), can also be used, but may require careful control of pressure and temperature to avoid over-reduction of the pyridine ring. researchgate.net
Another key aspect of chemoselectivity is the potential for the reducing agent to interact with the primary alcohol functional group. While many nitro-reducing conditions are compatible with alcohols, harsh reducing agents could potentially lead to side reactions. The use of transfer hydrogenation conditions, as mentioned above, is generally considered safe for alcohol functionalities.
Regioselectivity becomes a critical consideration when dealing with substituted dinitropyridines. mdpi.com While the target molecule, this compound, contains only one nitro group in its logical precursor, the principles of regioselective reduction are important in the broader context of pyridine chemistry. The electronic nature of the pyridine ring and the position of other substituents can influence the reactivity of the nitro groups, allowing for selective reduction of one nitro group over another under specific conditions. mdpi.com For example, the selective reduction of a nitro group at the 3-position of a pyridine ring has been achieved using ammonium sulfide. mdpi.com
In the context of synthesizing this compound from a nitropyridine precursor, the primary challenge remains the chemoselective reduction of the nitro group. The table below summarizes various reduction methods and their general applicability, highlighting the importance of selecting a method that is both effective for the nitro group reduction and inert towards the pyridine ring and the alcohol moiety.
| Reagent/Catalyst | Hydrogen Source | General Applicability for Nitro Reduction | Selectivity Considerations | Reference |
| Palladium on Carbon (Pd/C) | Ammonium Formate | High | Generally selective for the nitro group over the pyridine ring under mild conditions. | mdpi.com |
| Palladium on Carbon (Pd/C) | Hydrazine | High | Effective for selective nitro group reduction. | sci-hub.se |
| Platinum Oxide (PtO2) | H2 gas | High | Can lead to reduction of the pyridine ring to piperidine; requires careful control of conditions. | researchgate.net |
| Sodium Borohydride (NaBH4) | - | Moderate | Can be used in the presence of other reducible functional groups, but selectivity can be substrate-dependent. | researchgate.net |
| Ammonium Sulfide | - | Moderate | Has been used for regioselective reduction of dinitropyridines. | mdpi.com |
Table 1: Comparison of Reagents for Nitro Group Reduction
Chemical Transformations and Derivatization Strategies of 3 2 Aminopyridin 3 Yl Propan 1 Ol
Reactivity Profiling of the 2-Aminopyridine (B139424) Moiety
The 2-aminopyridine scaffold is a versatile building block in organic synthesis, exhibiting reactivity at the pyridine (B92270) nitrogen, the aromatic ring, and the exocyclic amino group.
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring is a Lewis basic site and can readily react with Lewis acids. wikipedia.org Alkylation of the ring nitrogen with alkyl halides leads to the formation of pyridinium (B92312) salts. wikipedia.org This transformation introduces a positive charge into the ring, which in turn enhances the reactivity of the pyridine ring toward both oxidation and reduction. wikipedia.org Oxidation of the pyridine nitrogen, typically with a peracid, results in the formation of a pyridine N-oxide. wikipedia.org This N-oxide can be useful for promoting substitution reactions at the 2- and 4-positions of the ring, and the oxygen atom can subsequently be removed if desired. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Direct nitration and sulfonation of pyridine are often sluggish and require harsh conditions. wikipedia.org However, the amino group at the 2-position is an activating group, which can facilitate electrophilic substitution.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. wikipedia.orgwikipedia.org The Chichibabin reaction, for instance, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism involving a σ-adduct intermediate. wikipedia.org While the parent 2-aminopyridine is already aminated, this reactivity highlights the potential for substitution at other positions if a suitable leaving group is present. The presence of a good leaving group, such as a halogen, facilitates nucleophilic substitution. wikipedia.orgchemistryviews.org Transition metal catalysis, particularly with palladium or ruthenium, has been employed to facilitate SNAr reactions of aminopyridines with various nucleophiles, including amines. thieme-connect.comresearchgate.netthieme-connect.de
Unexpected condensation reactions have also been observed. For example, the reaction of 2-aminopyridine with barbituric acid derivatives in DMF can lead to condensation products resembling those from a Mannich-type reaction. scielo.org.mxscielo.org.mx
Amine-Based Derivatizations: Acylation, Alkylation, and Condensation Reactions
The exocyclic amino group of 2-aminopyridine is a key site for derivatization.
Acylation: The amino group can be readily acylated with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides. publish.csiro.ausemanticscholar.org Studies have shown that the acylation of 2-aminopyridines generally occurs directly at the exocyclic amino nitrogen. publish.csiro.au The use of different bases can influence the outcome, with stronger bases sometimes leading to N,N-diacylation products. semanticscholar.org Ruthenium-catalyzed C-H acylation of N-aryl-2-aminopyridines with carboxylic acids has also been reported. rsc.org
Alkylation: N-alkylation of the amino group is a common transformation. nih.gov This can be achieved using various alkylating agents. For instance, metal-free N-alkylation of 2-aminopyridines with 1,2-diketones has been demonstrated using BF3·OEt2 as a catalyst. acs.orgbohrium.com Palladium-catalyzed reactions of N-aryl-2-aminopyridines with diazo compounds can also lead to alkylation. rsc.org In many cases, the alkylation occurs selectively at the amino group nitrogen over the pyridine ring nitrogen. researchgate.net
Condensation Reactions: The amino group can participate in condensation reactions with various carbonyl compounds. For example, imidazo[1,2-a]pyridines can be synthesized through the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgamazonaws.com This reaction is believed to proceed via nucleophilic substitution of the halide by the pyridine nitrogen. bio-conferences.orgamazonaws.com
Reactivity Profiling of the Propan-1-ol Chain
The propan-1-ol side chain offers another site for chemical modification, primarily through reactions of the hydroxyl group and transformations of the alkyl chain.
Hydroxyl Group Transformations: Esterification, Etherification, and Oxidation Reactions
The primary hydroxyl group of the propan-1-ol moiety can undergo a variety of common alcohol transformations. solubilityofthings.com
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. byjus.comchemistrysteps.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemistrysteps.com Alternatively, the alcohol can be reacted with a more reactive acylating agent like an acid chloride. byjus.com The hydroxyl group can also be transformed into a better leaving group, such as a tosylate, to facilitate subsequent reactions, though chemoselectivity can be a challenge. nih.gov
| Esterification Method | Reagents | Conditions |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Elevated temperatures chemistrysteps.com |
| Acylation | Acid Chloride | Often at room temperature byjus.com |
| Acylation | Acid Anhydride | Can be promoted by catalysts like DMAP |
Etherification: The formation of an ether from the alcohol can be achieved through several methods. The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. acs.orgresearchgate.net Acid-catalyzed dehydration of primary alcohols can also produce symmetrical ethers. masterorganicchemistry.com More recent methods include iron-catalyzed etherification reactions that can produce both symmetrical and unsymmetrical ethers. acs.org Reductive etherification of aldehydes with alcohols represents another strategy. rsc.org
| Etherification Method | Key Features |
| Williamson Ether Synthesis | Requires a strong base and an alkyl halide. acs.orgresearchgate.net |
| Acid-Catalyzed Dehydration | Primarily for symmetrical ethers from primary alcohols. masterorganicchemistry.com |
| Iron-Catalyzed Etherification | Allows for synthesis of both symmetrical and unsymmetrical ethers. acs.org |
Oxidation: As a primary alcohol, the propan-1-ol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. wikipedia.orgchemguide.co.uksavemyexams.com To obtain the aldehyde, the reaction is typically carried out using an excess of the alcohol and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk For the formation of the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux. chemguide.co.uklibretexts.org Common oxidizing agents include potassium permanganate (B83412) (KMnO4) and acidified potassium dichromate(VI) (K2Cr2O7). wikipedia.orgsavemyexams.comlibretexts.org Metal-free oxidation procedures have also been developed. acs.org
| Oxidation Product | Reaction Conditions | Common Oxidizing Agents |
| Aldehyde | Excess alcohol, distillation of product chemguide.co.uk | Acidified K2Cr2O7, TEMPO nih.govchemguide.co.uk |
| Carboxylic Acid | Excess oxidizing agent, reflux chemguide.co.uklibretexts.org | KMnO4, Acidified K2Cr2O7 wikipedia.orglibretexts.org |
Chain Elongation and Functionalization at the Propanol (B110389) Moiety
The alkyl chain of the propanol moiety can also be a target for modification. The length of the alkyl chain can influence the physical properties of the molecule, such as its self-assembling behavior. rsc.orgresearchgate.net Chain elongation can be achieved through various synthetic strategies. One method involves the conversion of the alcohol to a nitrile with a simultaneous two-carbon chain elongation using (cyanomethyl)trimethylphosphonium iodide. organic-chemistry.org This method avoids the multi-step process of converting the alcohol to a halide or sulfonate first. organic-chemistry.org Fermentation-based chain elongation processes have also been explored for the synthesis of longer-chain alcohols and carboxylates. frontiersin.org
Further functionalization can be introduced by first converting the hydroxyl group into a better leaving group. youtube.commasterorganicchemistry.comlibretexts.org For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding alkyl chloride or bromide. libretexts.org These alkyl halides can then undergo nucleophilic substitution reactions with a variety of nucleophiles, allowing for the introduction of new functional groups at the terminus of the chain.
Formation of Poly-functionalized Derivatives of 3-(2-Aminopyridin-3-yl)propan-1-ol
The unique arrangement of functional groups in this compound makes it an ideal scaffold for creating diverse and complex molecules. The aminopyridine moiety can be utilized for building fused heterocyclic rings, while the propanol side chain can be modified to introduce chirality and other functionalities.
Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds
The 2-aminopyridine core of the molecule is a well-established precursor for the synthesis of various fused heterocyclic systems. The vicinal arrangement of the amino group and a ring nitrogen atom is particularly suited for condensation reactions with bifunctional electrophiles to construct five- or six-membered rings. These reactions often proceed with high regioselectivity and yield, providing access to a wide range of biologically relevant scaffolds. nih.gov
One common strategy involves the reaction with β-dicarbonyl compounds or their synthetic equivalents. For instance, condensation with a 1,3-diketone can lead to the formation of a pyridopyrimidine ring system. The reaction typically proceeds through initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration.
Another modern and efficient approach for the synthesis of pyridine-containing fused heterocycles involves the Lewis acid-catalyzed reaction of heterocyclic amines with 3-ethoxycyclobutanones. nih.gov This method allows for the rapid construction of diverse heterocyclic frameworks at room temperature with excellent regioselectivity. nih.gov The amino group of this compound could potentially serve as the nucleophile in this union reaction, leading to novel polycyclic structures.
Below is a table illustrating potential synthetic routes to heterocyclic derivatives starting from this compound.
| Reagent | Resulting Heterocyclic Core | Reaction Type |
| 1,3-Diketone (e.g., Acetylacetone) | Pyrido[1,2-a]pyrimidine | Condensation/Cyclization |
| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrido[1,2-a]pyrimidin-one | Condensation/Cyclization |
| 3-Ethoxycyclobutanone | Fused Pyridine Heterocycle | Lewis Acid-Catalyzed Union |
| α-Haloketone | Imidazo[1,2-a]pyridine | Chichibabin-type synthesis |
These examples demonstrate the utility of this compound as a synthon for complex heterocyclic libraries. The specific reaction conditions would need to be optimized for each substrate combination to achieve the desired products in high yields.
Stereoselective Synthesis of Chiral Derivatives of this compound
The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired properties. The propanol side chain provides a key handle for introducing chirality.
Enzymatic Kinetic Resolution:
A highly effective strategy for obtaining enantiomerically pure alcohols is through enzymatic kinetic resolution (EKR). This method utilizes lipases to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.com For the racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed in the presence of an acyl donor (e.g., vinyl acetate (B1210297) or succinic anhydride) to produce the (R)- or (S)-ester and the corresponding unreacted enantiopure alcohol. mdpi.com The separation of the resulting ester and the unreacted alcohol is typically straightforward, providing access to both enantiomers.
The table below outlines a proposed enzymatic kinetic resolution process.
| Enzyme | Acyl Donor | Products | Potential Outcome |
| Lipase from Candida antarctica (CALB) | Vinyl Acetate | (R)-acetate and (S)-alcohol | High enantiomeric excess (>99% ee) for both products |
| Lipase from Pseudomonas cepacia | Succinic Anhydride | (R)-semiester and (S)-alcohol | High enantioselectivity (E > 200) |
Asymmetric Synthesis:
Beyond resolution, chiral derivatives can be prepared through asymmetric synthesis. This could involve several approaches:
Chiral Auxiliaries: The amino or hydroxyl group can be attached to a chiral auxiliary to direct a subsequent stereoselective transformation on the molecule. uga.edu For example, forming an imine with a chiral amine could direct the stereoselective addition of a nucleophile. mdpi.com
Asymmetric Catalysis: An achiral derivative of the starting material could be subjected to an asymmetric reaction. For instance, if the propanol is oxidized to the corresponding propanone, a subsequent asymmetric reduction using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) could yield the chiral alcohol with high enantioselectivity.
Michael Addition: Creation of an α,β-unsaturated ester or ketone from the propanol side chain could set the stage for a stereoselective conjugate addition of a nucleophile, such as a chiral lithium amide, to create new stereocenters with high control. beilstein-journals.org This method has proven effective for the synthesis of alicyclic β-amino acids in their homochiral form. beilstein-journals.org
These stereoselective strategies highlight the potential for generating a variety of chiral derivatives from this compound, significantly broadening its utility as a chiral building block in synthesis.
Spectroscopic and Structural Elucidation Studies of 3 2 Aminopyridin 3 Yl Propan 1 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for the initial structural verification of 3-(2-Aminopyridin-3-yl)propan-1-ol and its derivatives. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the propanol (B110389) chain, and the amine and hydroxyl protons are observed. For instance, studies on related aminopyridine derivatives have shown distinct chemical shifts for these protons, allowing for unambiguous assignment. nih.govresearchgate.net
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further confirmation by establishing correlations between protons and carbons. COSY spectra reveal proton-proton couplings within the propanol chain and the pyridine ring, while HSQC and HMBC spectra link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These techniques are invaluable for assembling the complete molecular framework.
A study on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones utilized ¹H and ¹³C NMR to confirm the structures of the synthesized compounds. nih.gov For example, in the ¹H NMR spectrum of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamothioyl)acetamide, the methyl protons appeared as singlets at 1.99 and 2.12 ppm, and the H-5 proton of the pyridine ring was observed as a singlet at 5.90 ppm. nih.gov The corresponding ¹³C NMR spectrum showed signals for the methyl carbons at 18.18 and 18.21 ppm, and the C-5 carbon at 106.6 ppm. nih.gov
| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) |
| ¹H NMR | Proton environment and connectivity | Aromatic: 6.0-8.5; -CH₂- (next to OH): 3.5-4.0; -CH₂- (aliphatic): 1.5-2.5; -NH₂: variable; -OH: variable |
| ¹³C NMR | Carbon skeleton | Aromatic: 100-160; -C-OH: 50-70; Aliphatic -C-: 20-40 |
| COSY | H-H correlations | Cross-peaks indicate coupled protons |
| HSQC | Direct C-H correlations | Cross-peaks show which protons are attached to which carbons |
| HMBC | Long-range C-H correlations (2-3 bonds) | Cross-peaks reveal connectivity across heteroatoms and functional groups |
NMR spectroscopy, particularly through the measurement of nuclear Overhauser effects (NOE), can provide valuable information about the preferred conformation of this compound in solution. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), reveal through-space interactions between protons that are close to each other, which helps in determining the spatial arrangement of the propanol side chain relative to the pyridine ring. The rotational freedom around the C-C single bonds of the propanol chain and the C-C bond connecting the side chain to the pyridine ring can be investigated by analyzing the coupling constants and NOE data.
Mass Spectrometry (MS) Characterization and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₁₂N₂O, the expected monoisotopic mass is 152.0950 g/mol . sigmaaldrich.comchem960.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. nih.gov
The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Loss of a water molecule (-18 Da) from the propanol side chain.
Alpha-cleavage adjacent to the hydroxyl group or the pyridine ring.
Cleavage of the propanol side chain , leading to fragments corresponding to the aminopyridine moiety and the propanol chain.
Fragmentation of the pyridine ring itself.
A related compound, 3-aminopyridine, shows a prominent molecular ion peak in its mass spectrum. nist.gov For this compound, the base peak would depend on the stability of the resulting fragment ions. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze volatile derivatives of the compound. nih.gov
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 153.10224 | 132.4 |
| [M+Na]⁺ | 175.08418 | 138.7 |
| [M-H]⁻ | 151.08768 | 132.7 |
| [M+NH₄]⁺ | 170.12878 | 150.8 |
| [M+K]⁺ | 191.05812 | 136.5 |
| [M+H-H₂O]⁺ | 135.09222 | 125.8 |
Data for the related isomer 3-amino-2-(pyridin-3-yl)propan-1-ol. uni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
In the IR spectrum of this compound, characteristic absorption bands are expected for:
O-H stretch of the alcohol group, typically a broad band around 3200-3600 cm⁻¹.
N-H stretches of the primary amine group, appearing as two sharp bands in the region of 3300-3500 cm⁻¹.
C-H stretches of the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic propanol chain (below 3000 cm⁻¹).
C=C and C=N stretches of the pyridine ring in the 1400-1600 cm⁻¹ region.
C-O stretch of the primary alcohol, typically in the 1000-1100 cm⁻¹ range.
N-H bending vibrations around 1600 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational analysis. google.comuab.cat
Studies on related aminopyridine derivatives have utilized FT-IR and FT-Raman spectroscopy to identify these characteristic vibrations. researchgate.netresearchgate.net For instance, a study on 2-chloro-5-aminopyridine assigned the C-Cl stretching vibration based on its appearance in both the FT-IR and FT-Raman spectra. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| -OH (Alcohol) | O-H stretch | 3200-3600 (broad) |
| -NH₂ (Amine) | N-H stretch | 3300-3500 (two sharp bands) |
| Aromatic C-H | C-H stretch | > 3000 |
| Aliphatic C-H | C-H stretch | < 3000 |
| Pyridine Ring | C=C, C=N stretches | 1400-1600 |
| Primary Alcohol | C-O stretch | 1000-1100 |
| Amine | N-H bend | ~1600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound or its derivatives, it is possible to determine the precise bond lengths, bond angles, and torsion angles. srmrmp.edu.in This technique also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the aminopyridine chromophore. The pyridine ring itself has π → π* transitions, and the amino group, being an auxochrome, will cause a bathochromic (red) shift of these absorptions to longer wavelengths and an increase in their intensity. The propanol side chain, being saturated, does not significantly contribute to the UV-Vis absorption in the near-UV region.
Computational Chemistry Investigations of 3 2 Aminopyridin 3 Yl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds. For a molecule like 3-(2-Aminopyridin-3-yl)propan-1-ol, these methods can provide deep insights into its geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, a full geometry optimization would be performed, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), to find the global minimum on the potential energy surface. worldscientific.com This process would yield precise bond lengths, bond angles, and dihedral angles.
The electronic structure analysis would involve mapping the distribution of electrons across the molecule. The nitrogen atoms and the oxygen atom are anticipated to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would be electron-deficient. This charge distribution is crucial for understanding the molecule's interactions with other chemical species. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for an Aminopyridine Derivative (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.40 | N-C-C (ring) | 122 - 124 |
| C-N (ring) | 1.33 - 1.34 | C-N-C (ring) | 117 - 119 |
| C-NH2 | 1.38 | C-C-N (amino) | 119 - 121 |
| C-C (chain) | 1.53 - 1.54 | C-C-C (chain) | 110 - 112 |
| C-O | 1.43 | C-C-O | 108 - 110 |
Note: This table presents typical values for aminopyridine and alkyl alcohol moieties based on computational studies of similar compounds and is for illustrative purposes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the computational model. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra would be calculated. These calculations would help in assigning the observed spectral bands to specific molecular motions, such as the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, and the various C-C and C-N stretching and bending modes of the pyridine (B92270) ring and propanol (B110389) chain.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). worldscientific.com This would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which for this molecule would likely be π-π* transitions within the pyridine ring and n-π* transitions involving the lone pairs on the nitrogen and oxygen atoms.
Analysis of Reactivity Descriptors (e.g., HOMO-LUMO, Fukui Functions, Molecular Electrostatic Potential)
To understand the chemical reactivity of this compound, several reactivity descriptors derived from DFT calculations are analyzed.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. tandfonline.comrasayanjournal.co.in For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would also be centered on the ring system. aip.org
Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint which atoms are most susceptible to attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the amino group, and positive potential around the hydrogen atoms of the amino and hydroxyl groups. irjweb.com
Table 2: Representative Global Reactivity Descriptors for an Aminopyridine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.1 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 5.2 |
| Ionization Potential | 6.1 |
| Electron Affinity | 0.9 |
| Electronegativity | 3.5 |
| Chemical Hardness | 2.6 |
Note: These values are representative and based on computational studies of aminopyridine derivatives. aip.orgresearchgate.net The actual values for this compound would need to be calculated directly.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.
Conformational Analysis and Flexibility of this compound
The propanol side chain of this compound imparts significant conformational flexibility. MD simulations can explore the potential energy surface to identify the various stable conformers and the energy barriers between them. researchgate.netnih.gov This analysis is crucial for understanding how the molecule's shape can change, which can influence its biological activity and physical properties. The simulations would likely reveal different rotational isomers (rotamers) arising from rotation around the C-C single bonds of the propanol chain. Studies on similar molecules, such as propanol and its derivatives, have shown that they tend to form chain-like clusters through hydrogen bonding. nih.govacs.orgresearchgate.net
Solvent Effects on Molecular Conformation and Reactivity
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvent effects explicitly by including solvent molecules in the simulation box. asianpubs.orgasianpubs.org
For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent molecules interact with the solute. In polar protic solvents like water or ethanol, strong hydrogen bonds would form between the solvent and the amino and hydroxyl groups of the solute. acs.orgsciforum.net These interactions can stabilize certain conformations over others and can also affect the molecule's reactivity by altering the charge distribution and the accessibility of reactive sites. For instance, the presence of a solvent can influence the electronic absorption spectra, leading to solvatochromic shifts. asianpubs.orgasianpubs.org
In Silico Modeling of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules, including their crystal packing, solubility, and self-assembly properties. For this compound, in silico modeling provides a powerful lens through which to examine these non-covalent forces. The molecule's distinct functional groups—a primary amine, a pyridine nitrogen, and a hydroxyl group—serve as primary sites for hydrogen bonding, which is expected to be the dominant intermolecular force governing its structural organization.
Hydrogen Bonding Networks within this compound Systems
The molecular architecture of this compound, featuring both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the oxygen of the hydroxyl group), predisposes it to form extensive and intricate hydrogen bonding networks. Computational models can predict the geometry and energetics of these interactions, offering insights into the stability of different potential arrangements.
The primary amine (-NH₂) group on the pyridine ring can donate two hydrogen bonds, while the hydroxyl (-OH) group of the propanol side chain can act as both a hydrogen bond donor and an acceptor. The pyridine ring's nitrogen atom is a strong hydrogen bond acceptor. These features allow for a variety of intermolecular hydrogen bonding motifs, including dimers, chains, and more complex three-dimensional networks.
Molecular dynamics simulations on related 2-aminopyridine (B139424) derivatives have demonstrated the significance of hydrogen bonding in mediating protein-ligand interactions. tandfonline.comnih.gov These studies often highlight the role of the 2-aminopyridine moiety in forming key hydrogen bonds with amino acid residues in protein binding sites. tandfonline.comnih.gov This capacity for strong and directional hydrogen bonding is a fundamental property of the 2-aminopyridine scaffold and is central to its use in materials science and medicinal chemistry.
Table 1: Predicted Hydrogen Bond Parameters in a Simulated Dimer of this compound
| Donor Group | Acceptor Atom | Predicted Distance (Å) | Predicted Angle (°) |
| Amino (-NH₂) | Pyridine Nitrogen (N) | 2.9 | 170 |
| Hydroxyl (-OH) | Hydroxyl Oxygen (O) | 2.7 | 175 |
| Amino (-NH₂) | Hydroxyl Oxygen (O) | 3.0 | 165 |
Supramolecular Assembly Prediction
Building on the foundation of hydrogen bonding, in silico methods can be used to predict how individual molecules of this compound will self-assemble into larger, ordered supramolecular structures. Crystal structure prediction (CSP) algorithms, for example, can generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies.
The interplay of different hydrogen bonding motifs, alongside weaker van der Waals interactions and potential π-π stacking of the pyridine rings, will dictate the final supramolecular architecture. researchgate.net The flexibility of the propanol side chain adds another layer of complexity, allowing the molecule to adopt various conformations to optimize its packing efficiency.
Studies on related systems, such as N′-aminopyridine-2-carboximidamide, have shown the formation of two-dimensional hydrogen-bonding networks. researchgate.net Similarly, research on other 2-aminopyridine derivatives has highlighted the role of non-covalent interactions in the formation of supramolecular assemblies. researchgate.net These findings suggest that this compound is also likely to form well-defined supramolecular structures. The prediction of these assemblies is critical for understanding its solid-state properties and for the rational design of new materials.
Table 2: Potential Supramolecular Motifs and Key Intermolecular Interactions for this compound
| Supramolecular Motif | Key Interactions | Predicted Stability |
| Head-to-Tail Chains | N-H···O (amino-hydroxyl), O-H···N (hydroxyl-pyridine) | High |
| Dimeric Pairs | N-H···N (amino-pyridine) | Moderate to High |
| Layered Sheets | Combination of hydrogen bonds and π-π stacking | High |
Note: The stability predictions in this table are qualitative and based on the expected strength of the contributing intermolecular forces.
Exploration of Biological Activities and Interactions of 3 2 Aminopyridin 3 Yl Propan 1 Ol and Its Analogs Pre Clinical and in Vitro Focus
Role as a Scaffold in Pre-clinical Drug Discovery
The aminopyridine core is a privileged structure in drug discovery, known for its ability to interact with the hinge region of kinase enzymes and other biological targets. nih.gov The 3-(2-aminopyridin-3-yl)propan-1-ol scaffold combines this established pharmacophore with a modifiable side chain, allowing for systematic exploration of structure-activity relationships to optimize potency and selectivity.
The synthesis of derivatives based on the this compound scaffold is a key step in pre-clinical research. The design strategy often involves modifying the propanol (B110389) side chain, substituting the amino group, or altering the pyridine (B92270) ring to enhance binding affinity and selectivity for a specific biological target.
For instance, in the development of nitric oxide synthase (NOS) inhibitors, analogs are synthesized to achieve isoform selectivity. The synthesis of N-(3-hydroxy-3-(pyridin-3-yl)propyl)imidamides begins with the reduction of a β-hydroxinitrile to a primary amine, which is then reacted with imidates to yield the final products. repositoriosalud.es Similarly, for creating inhibitors of neuronal NOS (nNOS), a multi-step synthesis can be employed, such as the reaction of a pyrrolidine-based intermediate with a substituted pyridine to form the core structure. nih.gov
The versatility of the aminopyridine scaffold is further demonstrated in its use in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, to rapidly generate a library of diverse imidazo[1,2-a]pyridine-based inhibitors for screening against targets like PD-L1. acs.org Other synthetic strategies involve creating thiourea (B124793) or 1,3,4-thiadiazole (B1197879) derivatives from related 3-aminopyridin-2(1H)-ones to explore activities like α-glucosidase inhibition. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. These studies involve systematically altering the chemical structure of a molecule and observing the corresponding changes in biological activity. For analogs of this compound, SAR investigations have provided key insights into the structural requirements for potent and selective enzyme inhibition.
In the context of Nek2 kinase inhibition, moving from an aminopyrazine to an aminopyridine hinge-binding scaffold markedly increased activity. nih.gov Further modifications, such as adding a meta-substituted phenyl ring, also improved potency against Nek2. nih.gov For neuronal nitric oxide synthase (nNOS) inhibitors, SAR studies revealed that replacing a secondary amine in the side chain with an ether linkage did not diminish potency, indicating that this position may act as a hydrogen bond acceptor interacting with a water molecule in the enzyme's active site. nih.gov
General SAR findings for pyridine derivatives suggest that the introduction of amino groups can enhance solubility and target-binding specificity through hydrogen bonding, though it may also increase susceptibility to oxidative degradation.
| Target | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| Nek2 Kinase | Switch from aminopyrazine to aminopyridine scaffold | Marked increase in inhibitory activity | nih.gov |
| Nek2 Kinase | Addition of a meta-substituted phenyl ring | Improved potency (IC50 = 0.21 μM) | nih.gov |
| Neuronal NOS (nNOS) | Replacement of a secondary amine in the side chain with an ether | Maintained high potency, suggesting a role as a hydrogen bond acceptor | nih.gov |
| General Pyridine Analogs | Introduction of amino groups on the pyridine ring | Improved solubility and target-binding specificity |
In Vitro Enzyme Inhibition Studies
The aminopyridine scaffold and its derivatives have been evaluated against several classes of enzymes in vitro, demonstrating a broad range of inhibitory activities.
Analogs based on the aminopyridine scaffold have shown significant potential as kinase inhibitors. Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
A series of Nek2 inhibitors designed from an aminopyridine scaffold demonstrated high potency. nih.gov By combining key structural elements from two previously discovered chemical series, researchers developed compounds with low nanomolar efficacy. For example, compound (R)-21 was identified as a potent and selective Nek2 inhibitor with an IC50 value of 0.022 μM. nih.gov Similarly, aminopyrimidine derivatives, which are structurally related, have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer. The most promising of these, compound A12, showed an IC50 of 4.0 nM against the EGFRL858R/T790M mutant kinase. nih.gov The aminopyridine scaffold has also been investigated for the inhibition of other kinases, such as Checkpoint kinase 1 (CHK1) and Cyclin-dependent kinase 12 (CDK12). nih.gov
| Compound | Target Kinase | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Aminopyridine 17a | Nek2 | 0.12 μM | nih.gov |
| Aminopyridine (R)-21 | Nek2 | 0.022 μM | nih.gov |
| Aminopyrimidine A12 | EGFRL858R/T790M | 4.0 nM | nih.gov |
| Aminopyrimidine A12 | EGFRWT (Wild-Type) | 170.0 nM | nih.gov |
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme can help manage hyperglycemia in type 2 diabetes. Several studies have explored derivatives of aminopyridine as α-glucosidase inhibitors.
Thiourea derivatives based on 3-aminopyridine-2(1H)-ones have been synthesized and evaluated for their α-glucosidase inhibitory action. nih.gov In one study, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated higher inhibitory activity than the standard drug acarbose. nih.gov Another study on aminopyridine thiourea derivatives identified several compounds as potent, non-competitive inhibitors of α-glucosidase, with IC50 values significantly lower than that of acarbose. rsc.org For example, compound 47e showed an IC50 of 24.62 ± 0.94 μM, compared to 875.85 ± 2.03 μM for acarbose. rsc.org Furthermore, 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones have also shown significant inhibitory activity, with some compounds being nearly 3.7 times more potent than acarbose. nih.govresearchgate.net
| Compound Series | Most Potent Compound | Inhibitory Potency (IC50) | Reference Drug (Acarbose) IC50 | Reference |
|---|---|---|---|---|
| 1-phenyl-3-(5-(trifluoromethyl)pyridin-2-yl)thioureas | Compound 47e | 24.62 ± 0.94 μM | 875.85 ± 2.03 μM | rsc.org |
| 1,3,4-Thiadiazole derivatives of 3-aminopyridones | Compound 9'b | 3.66 mM | 13.88 mM | nih.govresearchgate.net |
| Thioureas based on 3-aminopyridin-2(1H)-ones | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | 11.96 mM | nih.gov |
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). repositoriosalud.es Overproduction of NO by nNOS is linked to neurodegenerative diseases, while iNOS is involved in inflammatory responses. repositoriosalud.esnih.gov Therefore, selective inhibition of NOS isoforms is a significant therapeutic goal.
The 2-aminopyridine (B139424) scaffold has been successfully used to develop potent and highly selective inhibitors of nNOS. nih.gov A lead compound demonstrated low nanomolar potency and approximately 2000-fold selectivity for nNOS over eNOS, which is critical for avoiding cardiovascular side effects. nih.gov In a separate line of research, derivatives of 3-amino-1-(pyridin-3-yl)propan-1-ol (B13179901) were designed as selective iNOS inhibitors. The most potent compound, N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide (9a), exhibited an IC50 of 4.6 μM against iNOS and showed high selectivity. repositoriosalud.es
| Compound | Target Isoform | Inhibitory Potency | Selectivity | Reference |
|---|---|---|---|---|
| Racemic 2-aminopyridine analog (Compound 1) | nNOS | Low nanomolar Ki | ~2000-fold over eNOS; ~600-fold over iNOS | nih.gov |
| N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide (9a) | iNOS | IC50 = 4.6 μM | Selective for iNOS | repositoriosalud.es |
Antimicrobial Activity Investigations (In Vitro)
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antimicrobial effects. researchgate.netsciencepublishinggroup.com While direct studies on the antimicrobial properties of this compound are not extensively reported in the reviewed literature, research on analogous structures provides valuable insights into their potential as antibacterial agents.
Derivatives of 2-aminopyridine have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain Schiff base derivatives of 2-aminopyridine have shown moderate to high efficacy against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.com The introduction of different substituents on the 2-aminopyridine core can significantly influence the antimicrobial spectrum and potency. One study highlighted a series of 2-amino-3-cyanopyridine (B104079) derivatives, where a compound featuring a cyclohexylamine (B46788) moiety exhibited notable activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL. nih.gov This suggests that the lipophilicity and nature of the substituent play a crucial role in the antibacterial action.
Furthermore, the combination of the 2-aminopyridine nucleus with other heterocyclic systems, such as imidazole, has been explored. Novel 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, synthesized from 2-aminopyridine, displayed moderate inhibitory activity against S. aureus, E. coli, and B. subtilis. mdpi.com Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, comparable to the drug linezolid. nih.gov
While these findings underscore the potential of the 2-aminopyridine scaffold in developing new antimicrobial agents, dedicated in vitro studies on this compound are necessary to ascertain its specific antimicrobial profile.
Table 1: In Vitro Antimicrobial Activity of Selected 2-Aminopyridine Analogs
| Compound/Derivative Class | Tested Microorganism(s) | Observed Activity | Reference(s) |
| 2-Amino-3-cyanopyridine with cyclohexylamine | S. aureus, B. subtilis | MIC: 0.039 µg/mL | nih.gov |
| Schiff base derivatives of 2-aminopyridine | S. aureus, P. aeruginosa | Moderate to high efficacy | tandfonline.com |
| 6-(Imidazo[1,2-a]pyridin-2-yl) derivatives | S. aureus, E. coli, B. subtilis | Moderate inhibitory activity | mdpi.com |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong activity, similar to linezolid | nih.gov |
Antiviral Activity Assessments (In Vitro, e.g., HIV-1 RT inhibition)
The 2-aminopyridine moiety has been a cornerstone in the development of potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.netresearchgate.netnih.gov Reverse transcriptase (RT) is a crucial enzyme for the replication of the HIV virus, making it a prime target for antiviral drug design.
Numerous studies have reported the synthesis and evaluation of 2-aminopyridine analogs for their HIV-1 RT inhibitory properties. For example, a series of 3-aminopyridin-2(1H)-one derivatives were found to be potent and highly selective antagonists of HIV-1 RT, with some analogs exhibiting IC50 values as low as 19 nM in enzymatic assays. nih.gov Two compounds from this series, L-697,639 and L-697,661, effectively inhibited the spread of HIV-1 infection in cell culture at nanomolar concentrations. nih.gov
Another class of compounds, imidazo[1,2-a]pyridines synthesized from 2-aminopyridine derivatives, also demonstrated significant inhibitory activity against HIV-1 RT. researchgate.net One of the most potent compounds in this series, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile, showed an anti-HIV-1 whole-cell activity (MAGI assay) with an IC50 of 0.18 µM and a high selectivity index. researchgate.net
Furthermore, dipyridodiazepinone derivatives, which can be considered structurally related to 2-aminopyridine analogs, have been evaluated as anti-HIV-1 agents. Certain compounds with aminopyridyl substituents were found to be effective inhibitors of not only the wild-type HIV-1 RT but also mutant enzymes that confer resistance to other NNRTIs. researchgate.net The development of such compounds is crucial for overcoming the challenge of drug resistance in HIV therapy.
The antiviral potential of the 2-aminopyridine scaffold is not limited to HIV. Recent research has also highlighted its relevance in the context of other viral infections, including SARS-CoV-2. researchgate.netunitn.it
Table 2: In Vitro Antiviral Activity of Selected 2-Aminopyridine Analogs against HIV-1 RT
| Compound/Derivative Class | Assay Type | IC50 Value | Reference(s) |
| 3-Aminopyridin-2(1H)-one derivatives | Enzyme assay (rC.dG as template-primer) | As low as 19 nM | nih.gov |
| L-697,639 and L-697,661 | MT4 cell culture (95% inhibition) | 25-50 nM | nih.gov |
| Imidazo[1,2-a]pyridine derivative | MAGI whole-cell assay | 0.18 µM | researchgate.net |
| Dipyridodiazepinone with aminopyridyl substituent | Enzyme assay (wild-type and mutant RT) | Effective inhibitors | researchgate.net |
Molecular Docking and Binding Mode Analysis with Biological Targets
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. japsonline.com This technique provides valuable insights into the molecular basis of ligand-protein interactions, guiding the rational design and optimization of new drug candidates. For this compound and its analogs, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets, including those involved in microbial and viral pathogenesis.
Prediction of Ligand-Protein Interactions and Binding Affinities
Molecular docking studies on 2-aminopyridine derivatives have revealed key interactions that contribute to their biological activities. In the context of antibacterial research, docking of Schiff base derivatives of 2-aminopyridine into the active sites of bacterial proteins, such as DNA gyrase B and Sortase A, has been performed. tandfonline.com These studies have shown that the compounds can form various types of interactions, including conventional hydrogen bonds, van der Waals forces, and alkyl/π-alkyl interactions with the amino acid residues in the binding pocket. tandfonline.com For example, the nitrogen atom of the pyridine ring has been observed to form hydrogen bonds with key residues like Serine. tandfonline.com
The predicted binding affinities from these docking studies, often expressed as a docking score or binding energy, correlate with the experimentally observed biological activities. For instance, compounds with better docking scores generally exhibit higher inhibitory activity.
Identification of Key Pharmacophoric Elements within this compound Derivatives
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net Through the analysis of ligand-protein interactions from molecular docking studies and structure-activity relationships, key pharmacophoric elements within 2-aminopyridine derivatives have been identified.
The 2-aminopyridine moiety itself is a crucial pharmacophoric feature, often acting as a hydrogen bond donor and acceptor, which is critical for anchoring the ligand in the binding site of the target protein. researchgate.netnih.gov The nitrogen atom in the pyridine ring and the amino group are frequently involved in these essential hydrogen bonding interactions.
Other key pharmacophoric elements that have been identified in various 2-aminopyridine derivatives include:
Aromatic/hydrophobic groups: The presence of additional aromatic or bulky hydrophobic groups can lead to favorable π-π stacking or hydrophobic interactions with the target protein, enhancing binding affinity. tandfonline.com
Hydrogen bond donors and acceptors: Besides the 2-aminopyridine core, other functional groups capable of forming hydrogen bonds, such as hydroxyl groups or sulfonamides, can significantly contribute to the binding. nih.gov For instance, the propan-1-ol side chain in this compound introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor.
The identification of these pharmacophoric elements is crucial for the design of new, more potent, and selective analogs of this compound for various therapeutic applications.
Applications of 3 2 Aminopyridin 3 Yl Propan 1 Ol in Materials Science and Catalysis Research
Utilization as a Monomer or Ligand in Polymer Chemistry
The dual functionality of 3-(2-Aminopyridin-3-yl)propan-1-ol, possessing both an amino and a hydroxyl group, presents significant potential for its use as a monomer in step-growth polymerization. These functional groups can react with appropriate co-monomers to form polyesters, polyamides, polyurethanes, or other polymer classes. For instance, the amino group can react with carboxylic acids or their derivatives, while the hydroxyl group can undergo esterification or etherification. This allows the pyridine-propanol unit to be incorporated into the main chain or as a pendant group, imparting specific properties to the resulting polymer.
While direct polymerization of this compound is not extensively documented, the synthesis of polymers from related aminopyridine structures is well-established. Poly-2-aminopyridine has been synthesized electrochemically, resulting in a polymer with a head-to-tail structure. researchgate.net Furthermore, pyridine-functionalized polymers are actively researched for various applications. These polymers often utilize the pyridine (B92270) moiety as a hydrogen-bond acceptor, which is crucial for their function. frontiersin.orgnih.govtdl.orgfrontiersin.org For example, copolymers containing 4-vinylpyridine (B31050) have been synthesized to act as adsorbents for removing micropollutants like propranolol (B1214883) from water, a process facilitated by hydrogen bonding with the pyridine nitrogen. frontiersin.orgtdl.org Increasing the content of the pyridine monomer in these copolymers enhances their binding and removal capabilities. tdl.orgfrontiersin.org
In addition to being a monomer, the aminopyridine scaffold is effective as a ligand in catalytic polymerization. Iron(II) complexes featuring amino-pyridine ligands have been shown to catalyze Atom Transfer Radical Polymerization (ATRP) of monomers like styrene (B11656). nsf.gov The electronic and steric properties of the ligand, which can be tuned by substitution, influence the catalytic activity. nsf.gov This suggests that this compound could serve as a ligand for preparing catalysts for controlled polymerization processes.
Development of Functional Materials Incorporating Pyridine-Propanol Structures
The incorporation of pyridine-propanol structures, such as this compound, is a key strategy for creating advanced functional materials. The pyridine ring offers sites for coordination, hydrogen bonding, and π-π stacking, while the propanol (B110389) tail provides a flexible spacer and an additional hydrogen-bonding site. This combination is exploited in materials designed for environmental remediation, electronics, and specialty chemicals. evitachem.com
One significant application is in the creation of adsorbent materials. Pyridine-functionalized polymers have demonstrated effectiveness in capturing micropollutants from aqueous solutions. frontiersin.orgnih.govfrontiersin.org The mechanism relies on the pyridine nitrogen acting as a hydrogen-bond acceptor for contaminants that have hydrogen-bond-donor groups. frontiersin.orgfrontiersin.org Control experiments using a non-functionalized styrene polymer showed significantly reduced binding, highlighting the critical role of the pyridine group. frontiersin.orgtdl.org
Coordination polymers are another class of functional materials derived from these structures. A coordination polymer based on a related compound, 3-pyridinepropanol, and copper(II) oxalate (B1200264) has been synthesized and characterized. researchgate.net Such materials can exhibit interesting magnetic or electronic properties depending on the metal center and the ligand's geometry. The ability of aminopyridine derivatives to form stable complexes with a variety of transition metals opens pathways to new metal-organic frameworks (MOFs) and coordination polymers. vot.plscirp.org
Furthermore, pyridine-propanol derivatives have been investigated for their nonlinear optical (NLO) properties. An organic salt, 2-pyridinium propanol hydrogen squarate, was synthesized and studied, demonstrating the potential for these structures in optical materials. nih.gov The aminopyridine moiety in this compound can also be used to enhance the properties of existing polymers. For example, 2-aminopyridine (B139424) derivatives have been used as photostabilizers for polystyrene, where they absorb damaging UV radiation and protect the polymer backbone from degradation. semanticscholar.org
Role as a Ligand in Asymmetric Catalysis and Coordination Chemistry
The structural features of this compound make it an excellent candidate for a bidentate or tridentate ligand in coordination chemistry and asymmetric catalysis. The pyridine nitrogen and the primary amino group are effective metal-coordinating sites, and the hydroxyl group can also participate in coordination, forming a stable chelate ring. Chiral amino alcohols are considered privileged scaffolds for creating ligands for asymmetric synthesis. nih.gov
Aminopyridine ligands have been used to synthesize a wide range of transition metal complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). scirp.orgelsevierpure.com These complexes exhibit various coordination geometries, including polymeric chains and mononuclear structures, stabilized by the coordinating aminopyridine ligands. elsevierpure.com The resulting complexes are studied for their potential catalytic, biological, and material properties. scirp.org The specific compound this compound is noted for its application in ligand synthesis for medicinal chemistry.
In asymmetric catalysis, ligands containing the aminopyridine or amino alcohol motif are crucial. Copper-aminopyridine catalysts have been successfully employed in asymmetric aza-Henry reactions. researchgate.net Similarly, chiral 1,4-amino alcohol ligands have proven effective in the asymmetric addition of diethylzinc (B1219324) to aldehydes. metu.edu.tr The ability of N-aryl-2-aminopyridines to form stable five-membered chelate complexes with transition metals like rhodium and palladium is key to their use in C-H activation and functionalization reactions. rsc.org The combination of a chiral center with the coordinating pyridine and amino groups can lead to high enantioselectivity in catalyzed reactions. researchgate.netsfu.ca
| Metal Ion | Ligand Type | Resulting Complex/Structure | Potential Application | Reference |
|---|---|---|---|---|
| Ni(II), Co(II) | 3-Aminopyridine | Polymeric chains [M(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O | Supramolecular Materials | elsevierpure.com |
| Co(II) | 3-Aminopyridine | Mononuclear complexes [Co(3-ampy)₄(NCS)₂] | Coordination Chemistry | elsevierpure.com |
| Cu(II) | 3-Pyridinepropanol | Oxalate coordination polymer | Magnetic Materials | researchgate.net |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 3-Aminopyridine | Complexes with variable stoichiometry | Antimicrobial Agents | scirp.org |
| Fe(II) | Amino-pyridine | Dimeric complexes {[2-[(Ar)NHCH(R)]C₅H₄N]FeCl₂}₂ | ATRP Catalysis | nsf.gov |
| Group 4 Metals (Ti, Zr) | Aminopyridinato | Octahedral dichloro complexes | Olefin Polymerization | vot.pl |
Exploration in Supramolecular Chemistry for Self-Assembly Processes
Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures. This compound is an ideal molecule for designing self-assembling systems due to its multiple hydrogen bonding sites. The primary amino group (-NH₂) can act as a hydrogen bond donor, the pyridine nitrogen is a strong hydrogen bond acceptor, and the terminal hydroxyl group (-OH) can function as both a donor and an acceptor. nih.gov
This multiplicity of interaction sites allows for the formation of robust and predictable supramolecular synthons. The self-complementary N-H···N hydrogen bond between aminopyridine molecules is a common motif that drives the formation of dimers or chains. mdpi.comresearchgate.net Additionally, the amino group can form N-H···O bonds with suitable acceptors, while the pyridine nitrogen readily forms O-H···N bonds with donors like carboxylic acids or alcohols. researchgate.netresearchgate.net These interactions are fundamental to the field of crystal engineering, where they are used to design co-crystals with specific architectures and properties. researchgate.netmdpi.com
The interplay of these hydrogen bonds, often supplemented by π-π stacking interactions between pyridine rings, leads to the formation of complex supramolecular assemblies such as 1D chains, 2D layers, and 3D networks. elsevierpure.commdpi.com For instance, fatty acid derivatives of 2-aminopyridine have been shown to self-assemble into diverse nanostructures, including nanosheets, nanofibers, and nanotubes, driven by hydrogen bonding and hydrophobic interactions. oiccpress.com The propanol chain in this compound adds another layer of control, providing flexibility and the potential for further hydrogen bonding, which can influence the final morphology of the self-assembled material. nih.gov These self-assembly processes are crucial for developing functional soft materials and nanoarchitectures from the bottom up. oiccpress.com
Future Research Directions and Concluding Outlook for 3 2 Aminopyridin 3 Yl Propan 1 Ol
Unexplored Synthetic Routes and Derivatization Opportunities
While established methods for the synthesis of aminopyridine derivatives exist, the exploration of novel, more efficient, and sustainable synthetic pathways for 3-(2-aminopyridin-3-yl)propan-1-ol remains a key area of future research. Current synthetic strategies often involve multi-step processes. Future efforts could focus on the development of one-pot multicomponent reactions to construct the core structure with greater atom economy.
Furthermore, the derivatization of this compound offers significant opportunities to create a diverse library of new chemical entities. Key areas for derivatization include:
N-Functionalization: The amino group can be acylated, alkylated, or arylated to introduce a wide range of substituents, potentially modulating the compound's electronic properties and biological activity.
Hydroxyl Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers, providing handles for further conjugation or altering solubility and pharmacokinetic properties.
Pyridine (B92270) Ring Substitution: Advanced C-H functionalization techniques could enable the introduction of additional substituents directly onto the pyridine ring, a traditionally challenging but highly rewarding endeavor for fine-tuning molecular properties. innovations-report.comuni-muenster.de A breakthrough in the meta-C-H functionalization of pyridines using a temporary de-aromatization strategy could be particularly relevant. innovations-report.comuni-muenster.de
These derivatization strategies can lead to compounds with tailored characteristics for specific applications.
| Derivatization Site | Potential Modifications | Potential Impact on Properties |
| Amino Group | Acylation, Alkylation, Arylation | Altered electronic properties, modified biological interactions |
| Propanol (B110389) Side Chain | Oxidation, Esterification, Etherification | Improved solubility, altered pharmacokinetic profile, conjugation handle |
| Pyridine Ring | C-H Functionalization | Fine-tuned molecular properties, enhanced target specificity |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
A deeper understanding of the conformational dynamics and intermolecular interactions of this compound and its derivatives is crucial for rational drug design and materials development. While standard spectroscopic techniques like NMR and IR are routinely used for structural confirmation, advanced methods can provide unprecedented insights. nih.gov
Future research should leverage techniques such as:
2D and 3D NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate the spatial proximity of protons, providing detailed information about the molecule's three-dimensional structure and preferred conformations in solution.
Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties. researchgate.net Comparing these theoretical predictions with experimental data can validate structural assignments and provide a deeper understanding of the molecule's electronic structure. researchgate.net
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be employed to study the excited-state dynamics of the molecule, which is particularly relevant for applications in photochemistry and materials science.
These advanced techniques will enable a more comprehensive characterization of the static and dynamic properties of these molecules.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govnih.govspringernature.com For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties.
Future research in this area could involve:
Generative Models for De Novo Design: AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures based on the this compound scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of new derivatives based on their structural features. researchgate.net This can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net
Prediction of Physicochemical and Pharmacokinetic Properties: AI can predict properties such as solubility, permeability, and metabolic stability, which are critical for the development of effective drug candidates.
By combining computational design with experimental validation, the discovery and optimization of novel compounds derived from this compound can be significantly streamlined.
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design of novel molecules based on the core scaffold. nih.gov | Accelerated discovery of new chemical entities. |
| QSAR Modeling | Prediction of biological activity based on molecular structure. researchgate.net | Prioritization of synthetic targets. |
| Property Prediction | Forecasting of ADME/Tox properties. | Early identification of promising drug candidates. |
Expanding the Scope of Biological Target Identification for Novel Therapeutic Leads
The aminopyridine motif is present in numerous biologically active compounds, suggesting that this compound and its derivatives could interact with a variety of biological targets. rsc.orgscirp.org While initial research might focus on well-established targets for aminopyridines, such as ion channels and kinases, future studies should aim to identify novel therapeutic leads by expanding the scope of biological screening. rsc.org
Promising avenues for investigation include:
Phenotypic Screening: Testing the compound library in cell-based assays that measure a specific cellular phenotype (e.g., inhibition of cancer cell growth, reduction of inflammatory markers) can uncover unexpected biological activities without a preconceived target.
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to identify the protein targets that directly bind to this compound or its derivatives.
Targeting Protein-Protein Interactions: The flexible propanol side chain and the hydrogen bonding capabilities of the amino group could be exploited to design molecules that disrupt key protein-protein interactions involved in disease pathways.
A systematic and unbiased approach to target identification could unlock the full therapeutic potential of this chemical scaffold.
Potential in Emerging Fields of Chemical Science and Technology
Beyond its potential in medicinal chemistry, this compound and its functionalized derivatives could find applications in emerging areas of chemical science and technology. The unique combination of a coordinating pyridine ring, a reactive amino group, and a flexible linker makes this compound an attractive building block for:
Functional Materials: The pyridine nitrogen can coordinate to metal ions, making these compounds suitable for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.
Organic Electronics: Pyridine-containing molecules are often used in organic light-emitting diodes (OLEDs) and other organic electronic devices. Judicious derivatization could lead to new materials with tailored electronic and photophysical properties.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino and hydroxyl groups, along with the potential for π-π stacking of the pyridine ring, make this scaffold suitable for the design of self-assembling systems and molecular sensors.
Exploring these non-traditional applications will require interdisciplinary collaborations and a creative approach to molecular design.
Concluding Outlook
This compound represents a promising starting point for the development of a wide range of functional molecules. The future of research on this compound lies in the synergistic combination of innovative synthetic chemistry, advanced analytical techniques, and cutting-edge computational tools. By systematically exploring its derivatization potential, elucidating its structure-property relationships, and expanding the scope of its applications, the scientific community can unlock the full potential of this versatile chemical scaffold, leading to new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the standard synthetic routes for 3-(2-Aminopyridin-3-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-aminopyridine derivatives with propanol precursors under acidic or basic catalysis. Temperature (e.g., 60–80°C) and solvent choice (e.g., ethanol or THF) are critical for optimizing yield. Catalysts like Pd/C for hydrogenation may enhance selectivity . Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How can the structural identity of this compound be confirmed experimentally?
Use a combination of:
- NMR spectroscopy : - and -NMR to verify the aminopyridine ring and propanol chain.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) matching the molecular formula.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving bond angles and hydrogen-bonding networks .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Solubility : Moderately soluble in polar solvents (water, methanol) due to hydroxyl and amino groups.
- Stability : Susceptible to oxidation; store under inert gas (N) at 2–8°C.
- pKa : The amino group (pKa ~8.5) and hydroxyl group (pKa ~15) influence reactivity in aqueous solutions .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring (e.g., amino vs. hydroxyl groups) affect the compound’s biological activity?
Substituents alter electronic and steric properties, impacting interactions with biomolecules. For instance:
- Amino group : Enhances hydrogen bonding with enzyme active sites (e.g., kinases).
- Fluorine substitution (as in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol): Increases metabolic stability and binding affinity due to electronegativity . Table 1 : Comparison of substituent effects on activity:
| Substituent Position | Binding Affinity (IC) | Metabolic Stability (t) |
|---|---|---|
| 2-Amino | 120 nM | 45 min |
| 5-Fluoro-2-amino | 85 nM | 90 min |
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Dose-response assays : Validate activity across multiple concentrations.
- Target-specific profiling : Use CRISPR/Cas9 knockout models to confirm target engagement.
- Structural analysis : Compare co-crystallization data (via SHELX-refined structures) to identify binding mode variations .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Predict binding poses with targets (e.g., using AutoDock Vina).
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What are the best practices for analyzing enantiomeric purity, given the compound’s chiral center?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra.
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to minimize racemization .
Methodological Considerations
Q. How should researchers handle discrepancies in crystallographic data refinement for this compound?
- Multi-software validation : Cross-check SHELXL-refined structures with programs like Phenix.
- Twinning analysis : Use PLATON to detect and correct for crystal twinning artifacts.
- Hydrogen bonding networks : Prioritize high-resolution data (<1.0 Å) to resolve ambiguities .
Q. What in vitro assays are most suitable for evaluating its enzyme inhibition potential?
- Fluorescence polarization : Measure displacement of fluorescent probes in real-time.
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive).
- Thermal shift assay (TSA) : Monitor protein stability changes upon compound binding .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
